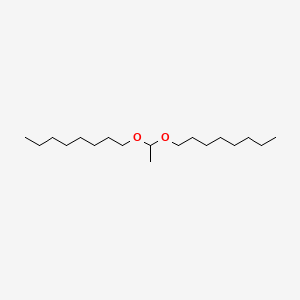
1,1'-(Ethylidenebis(oxy))bisoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethylidenebis(oxy))bisoctane is an organic compound with the molecular formula C18H38O2 and a molecular weight of 286.493 g/mol . It is also known by other names such as 1,1-Bis-octyloxy-ethane and Acetaldehyde dioctyl acetal . This compound is characterized by its structure, which includes two octyl groups connected by an ethylidene bridge through oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Ethylidenebis(oxy))bisoctane can be synthesized through the reaction of octanol with acetaldehyde under acidic conditions . The reaction typically involves the following steps:
Reactants: Octanol and acetaldehyde.
Catalyst: Acidic catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethylidenebis(oxy))bisoctane follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation to remove unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethylidenebis(oxy))bisoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of octanol.
Substitution: Formation of substituted ethylidene derivatives.
Applications De Recherche Scientifique
1,1’-(Ethylidenebis(oxy))bisoctane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethylidenebis(oxy))bisoctane involves its interaction with molecular targets through its functional groups. The ethylidene bridge and octyl groups allow it to participate in various chemical reactions, influencing biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Ethylidenebis(oxy)]bispropane: Similar structure but with shorter alkyl chains.
1,1’-[Ethylidenebis(oxy)]bisbutane: Another similar compound with different alkyl chain lengths.
Uniqueness
1,1’-(Ethylidenebis(oxy))bisoctane is unique due to its specific alkyl chain length and the presence of an ethylidene bridge, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
93941-00-5 |
|---|---|
Formule moléculaire |
C18H38O2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-(1-octoxyethoxy)octane |
InChI |
InChI=1S/C18H38O2/c1-4-6-8-10-12-14-16-19-18(3)20-17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 |
Clé InChI |
BLHQIMUQSPLMSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(C)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















